molecular formula C19H18O5 B309008 Ethyl 4-(cinnamoyloxy)-3-methoxybenzoate

Ethyl 4-(cinnamoyloxy)-3-methoxybenzoate

Cat. No.: B309008
M. Wt: 326.3 g/mol
InChI Key: JVIRDAXXSBBEPZ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(cinnamoyloxy)-3-methoxybenzoate is a benzoate ester derivative featuring a cinnamoyloxy substituent at the 4-position and a methoxy group at the 3-position of the aromatic ring. This compound is structurally related to vanillin and syringic acid derivatives, which are common in natural products and synthetic intermediates.

Additionally, ester derivatives of 3-methoxybenzoic acid are frequently explored for their biological activities, such as anti-inflammatory or cardioprotective effects .

Properties

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

ethyl 3-methoxy-4-[(E)-3-phenylprop-2-enoyl]oxybenzoate

InChI

InChI=1S/C19H18O5/c1-3-23-19(21)15-10-11-16(17(13-15)22-2)24-18(20)12-9-14-7-5-4-6-8-14/h4-13H,3H2,1-2H3/b12-9+

InChI Key

JVIRDAXXSBBEPZ-FMIVXFBMSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)OC

Isomeric SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2)OC

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their physicochemical properties:

Compound Name Substituents (Position) Melting Point (°C) IR Spectral Data (cm⁻¹) Key Applications/Findings References
Ethyl 4-(cinnamoyloxy)-3-methoxybenzoate Cinnamoyloxy (4), Methoxy (3), Ethyl ester Not reported Expected: ~1720 (C=O ester) Mesomorphic behavior in liquid crystals
Methyl 4-(benzyloxy)-3-methoxybenzoate Benzyloxy (4), Methoxy (3), Methyl ester Not reported 1723 (C=O ester), 1548 (C-O) Intermediate in drug synthesis
Ethyl 4-((4-cyanobenzyl)oxy)-3-methoxybenzoate 4-Cyanobenzyloxy (4), Methoxy (3), Ethyl ester Not reported Not reported High-yield synthesis (96%) via SN2 reaction
Ethyl 4-(β-D-glucopyranosyloxy)-3-methoxybenzoate Glucopyranosyloxy (4), Methoxy (3), Ethyl ester Not reported Not reported Isolated from Corydalis hendersonii; cardioprotective activity
Benzyl 3-methoxybenzoate Benzyl ester (1), Methoxy (3) Not reported Not reported Isolated from Dasymaschalon rostratum

Key Observations :

  • Cinnamoyl vs.
  • Ester Group Variability : Methyl and ethyl esters show similar reactivity, but ethyl esters often exhibit higher solubility in organic solvents due to increased hydrophobicity .

Data Tables

Table 1: Spectral Data Comparison

Compound IR (C=O stretch, cm⁻¹) NMR (δ, ppm) Mass (m/z)
Sodium 3-methoxybenzoate 1568 (asym), 1400 (sym) Not reported Not reported
Methyl 3-methoxy-4-nitrobenzoate 1723 (ester C=O) Not reported 229.0859 ([M+H]⁺)

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